REACTION_CXSMILES
|
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-:3])=[O:2].[NH2:9]N1C=NN=C1.[Cl-].[NH4+]>CS(C)=O>[N+:1]([C:4]1[S:5][CH:6]=[CH:7][C:8]=1[NH2:9])([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1SC=CC1
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
NN1C=NN=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
potassium terbutylate
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
saturated solution
|
Quantity
|
0.6 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for a further 15 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
the extracts were washed 3 times with 400 ml of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in 800 ml of methylene chloride
|
Type
|
FILTRATION
|
Details
|
followed by filtration and evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from 20 ml of isopropyl ether
|
Type
|
CUSTOM
|
Details
|
the crystals were separated out
|
Type
|
WASH
|
Details
|
washed with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1SC=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |